2-Fluoro-6-methoxypyridin-4-amine
Description
Contextualizing Fluorinated Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Heterocyclic chemistry forms a cornerstone of modern organic chemistry, with nitrogen-containing rings holding a particularly prominent position. Within this vast field, fluorinated pyridine derivatives represent a specialized and increasingly important subclass. The introduction of fluorine, the most electronegative element, into a pyridine ring can profoundly alter its physicochemical properties. These modifications include changes in basicity, lipophilicity, metabolic stability, and conformational preferences. Such alterations are highly sought after in the design of new materials and, most notably, in the development of novel therapeutic agents. The strategic placement of a fluorine atom can block sites of metabolic attack, enhance binding affinity to biological targets, and improve membrane permeability, making fluorinated pyridines attractive building blocks in drug discovery.
Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyridine ring is a privileged scaffold in both organic synthesis and medicinal chemistry. Its aromatic nature, coupled with the presence of a nitrogen atom, imparts a unique combination of stability and reactivity. This allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures.
In medicinal chemistry, the pyridine moiety is a common feature in numerous approved drugs and clinical candidates. google.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for engaging with biological targets such as enzymes and receptors. The weak basicity and potential for improved aqueous solubility of pyridine-containing compounds are also advantageous for developing molecules with favorable pharmacokinetic profiles. google.com The versatility of the pyridine scaffold allows for the systematic exploration of chemical space, facilitating the optimization of lead compounds in drug discovery programs. google.com
Overview of Research Trajectories for 2-Fluoro-6-methoxypyridin-4-amine (B6250988) and its Analogs
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising research avenues. The combination of a fluorine atom, a methoxy (B1213986) group, and an amino group on a pyridine core presents a unique chemical entity with potential applications as a key intermediate in the synthesis of more complex molecules.
Research involving structurally similar compounds, such as substituted aminopyridines, has shown their potential as potent and selective inhibitors of enzymes like phosphodiesterase-4 (PDE4), which are targets for inflammatory diseases. google.com Furthermore, derivatives of 4-aminopyridine (B3432731) have been investigated for the treatment of neurological disorders, highlighting the therapeutic potential of this class of compounds. orgsyn.orgnih.gov
The synthesis of related diaminopyridines, such as 2,3-diamino-6-methoxypyridine, has been detailed in patents, indicating the industrial interest in such scaffolds for various applications, including the synthesis of imidazole (B134444) derivatives. acs.org The presence of multiple functional groups on this compound allows for diverse chemical modifications, making it a valuable building block for creating libraries of novel compounds for biological screening. Future research is likely to focus on the development of efficient synthetic routes to this compound and the exploration of its utility in the synthesis of biologically active molecules.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxypyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXXDYRZZBOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Fluoro 6 Methoxypyridin 4 Amine
Retrosynthetic Analysis of the 2-Fluoro-6-methoxy-4-aminopyridine Core
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. For 2-fluoro-6-methoxy-4-aminopyridine, the primary disconnection occurs at the C4-amino bond. This suggests that the final step would be an amination reaction. This approach simplifies the complex target molecule into more readily available or synthetically accessible precursors. The key synthons, or idealized fragments, are a 2-fluoro-6-methoxypyridine (B45670) core with a suitable leaving group at the C4 position and an amino group source.
Precursor Synthesis and Halogenation for C4 Functionalization
The synthesis of the crucial precursors for 2-fluoro-6-methoxypyridin-4-amine (B6250988) begins with the construction of the 2-fluoro-6-methoxypyridine scaffold, followed by the introduction of a halogen at the C4 position to facilitate the final amination step.
Synthesis of 2-Fluoro-6-methoxypyridine Building Blocks
The journey towards the target molecule often commences with commercially available and simpler pyridine (B92270) derivatives. One common starting material is 2,6-difluoropyridine. Through a nucleophilic aromatic substitution reaction, one of the fluorine atoms can be selectively replaced by a methoxy (B1213986) group to yield 2-fluoro-6-methoxypyridine. chemicalbook.comchemspider.comsigmaaldrich.com This reaction is a cornerstone in building the foundational structure of the final compound. Another approach involves the fluorination of corresponding pyridine N-oxides, which can be converted into 2-pyridyltrialkylammonium salts as intermediates for fluorination. acs.org
Introduction of Halogen at the C4 Position via Halogenation/Halogen Dance Protocols
With the 2-fluoro-6-methoxypyridine core in hand, the next critical step is the regioselective introduction of a halogen at the C4 position. This is typically achieved through electrophilic halogenation.
The bromination of 2-fluoro-6-methoxypyridine directly at the C4 position can be challenging due to the directing effects of the existing substituents. However, specific reaction conditions and brominating agents can achieve the desired regioselectivity, leading to the formation of 2-fluoro-4-bromo-6-methoxypyridine. biosynth.com
Similarly, iodination at the C4 position is a key transformation. The synthesis of 2-fluoro-4-iodo-6-methoxypyridine (B1374304) provides a highly reactive intermediate for subsequent cross-coupling reactions. uni.lunih.govmolport.com The iodo-substituent is an excellent leaving group, making this intermediate particularly useful for the final amination step.
Amination Strategies at the C4 Position
The final and crucial step in the synthesis of this compound is the introduction of the amino group at the C4 position. This is typically accomplished through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction on the C4-halogenated precursor. Various amination strategies can be employed, including the use of ammonia (B1221849) or protected amine equivalents, to displace the halogen and afford the desired product. The choice of amination reagent and reaction conditions is critical to ensure a high yield and purity of the final compound.
Nucleophilic Aromatic Substitution (SNAr) for Amino Group Introduction
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of substituted pyridines. nih.gov This method involves the displacement of a leaving group on the pyridine ring by a nucleophile, such as an amine. The reactivity of halopyridines in SNAr reactions is a key consideration, with fluoropyridines often exhibiting higher reactivity compared to their chloro- or bromo- counterparts due to the high electronegativity of fluorine. nih.gov This increased reactivity can lead to faster reaction times and milder conditions. nih.gov
For the synthesis of this compound, a plausible SNAr strategy would involve a di- or tri-substituted pyridine precursor. For instance, a starting material like 2,4-difluoro-6-methoxypyridine (B3224182) could be selectively aminated at the C4 position. The choice of the amine nucleophile and reaction conditions is critical to ensure regioselectivity and high yield. The presence of the electron-donating methoxy group at C6 and the activating fluoro group at C2 influences the electronic properties of the pyridine ring, directing the nucleophilic attack to the C4 position.
In a related context, the synthesis of 6-bromo-2-methoxypyridin-3-amine (B113220) has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This highlights the feasibility of selectively substituting a halogen on the pyridine ring with a methoxy group, a transformation that could be part of a multi-step synthesis of this compound.
Interactive Table: Reactivity of Halopyridines in SNAr Reactions
| Halogen | Relative Reactivity | Reference |
|---|---|---|
| F | 320 | nih.gov |
| Cl | 1 | nih.gov |
| Br | <1 | nih.gov |
Reduction of Nitro Precursors to Amino Groups
The reduction of a nitro group to an amine is a fundamental and widely used transformation in the synthesis of aromatic amines. beilstein-journals.org This method typically involves the nitration of an aromatic ring followed by reduction of the resulting nitro compound. For the synthesis of this compound, a potential route would involve the synthesis of a 2-fluoro-6-methoxy-4-nitropyridine precursor. This nitro-substituted pyridine could then be reduced to the desired 4-amino product.
A variety of reducing agents can be employed for this transformation, including metal catalysts like palladium or platinum with hydrogen gas, or chemical reducing agents such as tin(II) chloride, iron in acidic media, or sodium dithionite. More modern and milder methods, such as the use of trichlorosilane, have also been developed and can be performed under continuous-flow conditions, offering high yields and purity. beilstein-journals.org
A relevant example, though on a different aromatic system, is the preparation of 2-fluoro-4-methoxyaniline. An alternative to a potentially hazardous nitration reaction involved an Ullman coupling of 2-fluoro-4-iodoaniline. orgsyn.org However, a classical approach would involve the nitration of 2-fluorophenol, followed by methylation and then reduction of the nitro group. orgsyn.org This highlights the strategic choice between different synthetic routes to introduce an amino group.
Alternative Amination Pathways
Beyond classical SNAr and nitro group reduction, other methods for introducing an amino group onto a pyridine ring exist. One such approach involves the use of lithium amides to aminate fluoropyridines under mild conditions. researchgate.net This method has been shown to be effective for the amination of 2-fluoropyridine, providing 2-aminopyridines in good yields. researchgate.net This suggests a potential direct amination route for a suitably substituted fluoropyridine precursor to this compound.
Another innovative approach is the Hofmann amide degradation reaction. A patented method for the synthesis of 2-amino-4-fluoropyridine (B1287999) utilizes this reaction, starting from 4-fluoropyridine-2-carboxylic acid. google.com The carboxylic acid is converted to the corresponding amide, which is then subjected to Hofmann degradation to yield the 2-amino product. google.com This multi-step sequence could be adapted for the synthesis of this compound if the corresponding carboxylic acid precursor is accessible.
Regioselective Synthesis of Substituted Pyridine Systems
Achieving the desired regiochemistry is a paramount challenge in the synthesis of polysubstituted pyridines. The inherent electronic properties of the pyridine ring, along with the directing effects of existing substituents, govern the position of incoming groups. For instance, in nucleophilic aromatic substitution, the substitution generally occurs at the C2 and C4 positions. youtube.com
The synthesis of 2,3,5-trisubstituted pyridines has been accomplished with high regioselectivity using versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. acs.org Similarly, methods for the regioselective C-4 alkylation of pyridines have been developed using a blocking group strategy to control the outcome of Minisci-type reactions. nih.gov
In the context of this compound, the substituents already present on the ring (fluoro at C2 and methoxy at C6) will dictate the regioselectivity of further functionalization. For example, if introducing the amino group at C4 via SNAr on a 2,4-difluoro-6-methoxypyridine, the higher reactivity of the C4 position towards nucleophilic attack would be crucial for a successful and selective synthesis. The use of N-oxides can also be a powerful strategy to control regioselectivity in the functionalization of pyridines, often directing reactions to the C2 position. acs.orgnih.gov
Stereoselective Approaches in Derivative Synthesis
While the core structure of this compound is achiral, the synthesis of its derivatives may involve the creation of stereocenters. This is particularly relevant when this compound is used as a building block for more complex molecules with biological activity.
For example, the synthesis of amino acids with fluorinated olefinic motifs often requires stereoselective methods to control the geometry of the double bond or the configuration of chiral centers. arkat-usa.org Techniques like the Horner-Wadsworth-Emmons reaction are employed to create fluorovinyl amino acids with specific E/Z configurations. arkat-usa.org Should this compound be incorporated into a larger molecule containing such features, stereoselective synthetic methods would be essential.
Scale-Up Considerations and Process Optimization
The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. Factors such as cost of starting materials, reaction safety, efficiency, and ease of purification become paramount. For the synthesis of this compound, a scalable route would favor inexpensive and readily available starting materials.
Process optimization often involves a detailed study of reaction parameters, such as temperature, concentration, catalyst loading, and reaction time, to maximize yield and minimize by-product formation. For instance, the development of continuous-flow processes for reactions like nitro group reduction can offer significant advantages in terms of safety, scalability, and product quality. beilstein-journals.org
An example of process optimization can be seen in the synthesis of 2-amino-4,6-dimethoxypyrimidine, where the use of a Lewis acidic ionic liquid catalyst significantly increased the reaction rate and yield. researchgate.net Similarly, for the synthesis of this compound, a thorough investigation of different catalytic systems and reaction conditions would be necessary to develop a robust and economically viable manufacturing process.
Advanced Chemical Reactivity and Transformation Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. stackexchange.comuoanbar.edu.iq The rate-determining step in these reactions is typically the initial attack by a nucleophile to form a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is paramount to the reaction's feasibility. For pyridine derivatives, intermediates resulting from attack at the C2 and C4 positions are significantly stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a factor that does not apply to attack at the C3 position. stackexchange.comyoutube.com
The C2 position of 2-Fluoro-6-methoxypyridin-4-amine (B6250988) is highly activated for nucleophilic attack. The reactivity at this site is governed by the "element effect," which characterizes the leaving group order in SNAr reactions. nih.govresearchgate.net For activated aryl substrates, the typical order is F > NO2 > Cl ≈ Br > I. researchgate.net Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, making it an exceptionally good leaving group in this context. nih.govacs.org In fact, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than the corresponding reaction with 2-chloropyridine. nih.govacs.org
The mechanism proceeds via a two-step addition-elimination pathway:
Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer intermediate. The negative charge in this complex is stabilized by resonance, with a significant contribution from a resonance structure that places the charge on the ring nitrogen. stackexchange.com
Elimination: The aromaticity is restored as the fluoride (B91410) ion is expelled, resulting in the substituted pyridine product.
While the addition-elimination sequence is the generally accepted mechanism, some recent computational and kinetic isotope effect studies have provided evidence that certain SNAr reactions may proceed through a concerted mechanism, involving a single transition state rather than a discrete intermediate. acs.org
| Leaving Group | Relative Reactivity in SNAr |
| F | Highest |
| Cl | Moderate |
| Br | Moderate |
| I | Lowest |
This interactive table summarizes the general relative reactivity of halogens as leaving groups in nucleophilic aromatic substitution reactions.
Similar to the C2 position, the C6 position is electronically activated toward nucleophilic attack due to its proximity to the ring nitrogen. However, the methoxy (B1213986) group (-OCH3) is a significantly poorer leaving group compared to fluoride. While nucleophilic displacement of methoxy groups on pyridine rings is possible, it often requires more forcing conditions or the presence of additional activating groups, such as a nitro group. ntu.edu.sgresearchgate.net In a molecule containing both a C2-fluorine and a C6-methoxy group, nucleophilic substitution will overwhelmingly favor the displacement of the fluoride ion due to its superior leaving group ability. youtube.com The mechanism for substitution at the C6 position, when it occurs, follows the same addition-elimination pathway via a Meisenheimer complex as described for the C2 position.
The C4-amino group (-NH2) is a powerful electron-donating group (EDG) through resonance. This effect increases the electron density on the pyridine ring, making it less electrophilic. Consequently, the amino group deactivates the ring towards nucleophilic aromatic substitution. youtube.com The increased electron density at the C2 and C6 positions makes them less attractive to incoming nucleophiles, thereby reducing the rate of SNAr reactions compared to a pyridine ring without this strong electron-donating substituent.
The choice of solvent and the use of catalysts can dramatically influence the outcome of SNAr reactions on pyridines.
Solvent Effects: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are commonly employed. These solvents effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity. In a move toward more sustainable practices, water has been successfully used as a solvent for SNAr reactions, often in the presence of a base like potassium fluoride (KF). researchgate.net
Catalyst Effects:
Lewis Acids: Lewis acids like zinc nitrate (Zn(NO3)2) can catalyze SNAr reactions by coordinating to the lone pair of electrons on the pyridine nitrogen. sci-hub.se This coordination increases the electron-withdrawing nature of the ring, further activating the C2 and C6 positions to nucleophilic attack. sci-hub.se
Brønsted Acids: Protic acids can protonate the pyridine nitrogen, forming a highly electron-deficient pyridinium salt that is very susceptible to nucleophilic attack. However, this method often requires high temperatures and can lead to side reactions. sci-hub.se
Base Catalysis: Organic superbases, such as t-Bu-P4, have been shown to catalyze SNAr reactions of aryl fluorides, even on electron-neutral substrates. acs.org This catalysis is believed to occur through a dual activation mechanism, engaging both the aryl fluoride and the nucleophile. acs.org
| Condition | Effect on SNAr Reactivity | Example |
| Solvent | ||
| Polar Aprotic | Enhances nucleophilicity, increasing reaction rate. | DMSO, DMF |
| Protic / Aqueous | Can be effective, often requires a base. "Green" alternative. | H2O, EtOH |
| Catalyst | ||
| Lewis Acid | Activates pyridine ring by coordinating to nitrogen. | Zn(NO3)2 |
| Brønsted Acid | Activates ring by forming a pyridinium ion. | HCl |
| Organic Superbase | Dual activation of substrate and nucleophile. | t-Bu-P4 |
This interactive table outlines the effects of common solvents and catalysts on SNAr pathways for pyridine derivatives.
Electrophilic Aromatic Substitution Reactions
Pyridine itself is highly resistant to electrophilic aromatic substitution (EAS), with reactivity often compared to that of nitrobenzene. uoanbar.edu.iqgcwgandhinagar.com The electronegative nitrogen atom deactivates the ring towards electrophiles, and under the strongly acidic conditions typical for EAS, the nitrogen becomes protonated, forming a pyridinium ion which is even more strongly deactivated. uoanbar.edu.iqyoutube.com When substitution does occur on an unsubstituted pyridine, it proceeds slowly and yields the C3 (meta) product. uoanbar.edu.iq
For efficient EAS to occur, the pyridine ring must be substituted with strong activating, electron-donating groups. gcwgandhinagar.com The reactivity of this compound in EAS reactions is determined by the combined influence of its three substituents:
C4-Amino (-NH2): A powerful activating group and a potent ortho, para-director. It strongly directs incoming electrophiles to the C3 and C5 positions. masterorganicchemistry.comyoutube.com
C6-Methoxy (-OCH3): Also a strong activating group and an ortho, para-director. It directs electrophiles to the C3 and C5 positions. masterorganicchemistry.com
C2-Fluoro (-F): A deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because of resonance effects involving its lone pairs. youtube.com It directs toward the C3 position.
In this molecule, the directing effects of the highly activating amino and methoxy groups are synergistic, reinforcing each other to strongly favor substitution at the C3 and C5 positions. The C4-amino group is the most powerful activator present. Therefore, electrophilic attack on this compound will be overwhelmingly directed to the C3 and C5 positions, which are ortho to the powerfully activating amino group and ortho or para to the other directing groups.
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH2 | C4 | Strongly Activating (+R >> -I) | ortho, para (to C3, C5) |
| -OCH3 | C6 | Strongly Activating (+R > -I) | ortho, para (to C3, C5) |
| -F | C2 | Deactivating (-I > +R) | ortho, para (to C3) |
This interactive table summarizes the directing effects of the substituents on the this compound ring for electrophilic aromatic substitution.
Metal-Catalyzed Coupling Reactions for Functionalization
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it can be effectively applied to halogenated derivatives of this compound. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. researchgate.net
For a halogenated precursor of this compound, such as a 3-bromo or 5-bromo derivative, a Suzuki-Miyaura coupling would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at that position. A typical reaction setup involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.gov
An example of a similar transformation is the Suzuki-Miyaura coupling of 5-bromo-2-fluoropyridine with 5-bromo-2-methoxyphenylboronic acid, which proceeds in high yield using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a dioxane/water mixture. nih.gov This demonstrates the feasibility of coupling arylboronic acids to a fluoropyridine core. The reaction conditions would likely be applicable to halogenated derivatives of this compound.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
| 5-Bromo-2-fluoropyridine | 5-Bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 92% | nih.gov |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Good to modest | researchgate.net |
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgsnnu.edu.cnlibretexts.orgacsgcipr.orgorganic-chemistry.orgrug.nl This methodology can be applied to halogenated derivatives of this compound to introduce a variety of nitrogen-containing substituents.
The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand, such as BINAP, dppf, or bulky biaryl phosphines like RuPhos and BrettPhos. rug.nl The choice of ligand is crucial for the success of the reaction and depends on the specific substrates being coupled. rug.nlnih.gov A base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also required.
The presence of the unprotected amino group at the C4 position of this compound could potentially interfere with the C-N coupling reaction. However, studies on the palladium-catalyzed amination of unprotected halo-7-azaindoles have shown that selective C-N bond formation at the halogenated position is possible without protection of the azaindole N-H group. This suggests that a similar selective amination could be achieved on a halogenated derivative of this compound.
Functional Group Interconversions and Derivatization
The C4-amino group of this compound is a key site for further derivatization through reactions such as acylation and alkylation.
Acylation: The amino group can be readily acylated using a variety of acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct. reddit.com For less reactive N-aryl systems, more forcing conditions or activating agents may be necessary. reddit.com A microwave-assisted N-acylation procedure using cyanuric chloride as an activating agent for the carboxylic acid has been shown to be efficient for the synthesis of amides, significantly reducing reaction times. nih.gov
Alkylation: N-alkylation of the amino group can be achieved with alkyl halides. The reactivity of the amino group as a nucleophile is influenced by the electronic properties of the pyridine ring. The electron-donating methoxy group enhances the nucleophilicity of the amino group, while the electron-withdrawing fluorine atom diminishes it. The reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity.
The C6-methoxy group is another site for potential modification. Cleavage of the methyl ether to reveal the corresponding pyridinol can be achieved under various conditions. A common method for the deprotection of aromatic methoxy groups is treatment with strong Lewis acids like boron tribromide (BBr₃) at low temperatures.
Alternatively, a Friedel-Crafts-type reaction using aluminum chloride (AlCl₃) in the presence of an acyl chloride can lead to selective cleavage of a methoxy group. nih.gov This method has been demonstrated for the selective demethylation of 2,6-dimethoxyphenol, suggesting its potential applicability to this compound, although the conditions would need to be optimized to account for the different substrate. nih.gov
Radical Reactions and Photochemical Transformations
The study of radical and photochemical reactions provides insight into the reactivity of molecules under energetic conditions, such as exposure to radical initiators or light. While specific experimental studies on the radical and photochemical transformations of this compound are not extensively documented in publicly available literature, its reactivity can be inferred by examining the behavior of similarly substituted pyridine derivatives. The presence of fluoro, methoxy, and amino groups on the pyridine ring suggests a complex interplay of electronic effects that would govern its behavior in such reactions.
Radical Reactions
Radical reactions involve species with unpaired electrons and often proceed via chain mechanisms. The stability of radical intermediates is a key factor in determining the course of these reactions. In the context of this compound, radical reactions could be initiated at several sites.
The C-F bond in fluorinated aromatic compounds is generally strong, making its homolytic cleavage difficult under typical radical conditions. However, radical fluorination, a process of introducing a fluorine atom using a radical mechanism, is a known transformation for various organic substrates. wikipedia.orgunacademy.com While this is a synthetic method rather than a reaction of the title compound, it highlights the utility of radical pathways in manipulating fluorinated heterocycles.
The methoxy group (-OCH3) can potentially undergo homolytic cleavage of the C-O bond under harsh conditions, though this is less common than reactions involving the aromatic ring. More likely is the abstraction of a hydrogen atom from the methyl group to form a stabilized radical, which could then participate in further reactions.
The amino group (-NH2) can influence radical reactions through its electron-donating nature, which can stabilize adjacent radical centers. Furthermore, N-centered radicals could potentially be formed, although this is less common for primary amines compared to their derivatives.
Given the electron-rich nature of the pyridine ring, enhanced by the amino and methoxy substituents, it is susceptible to attack by electrophilic radicals. Conversely, the fluorine atom's electron-withdrawing nature can influence the regioselectivity of such attacks. Radical C-H functionalization is a prominent area of research for pyridines, allowing for the direct introduction of new substituents. rsc.orgnih.gov For this compound, a radical attack would likely be directed to the C-3 or C-5 positions, influenced by the combined electronic effects of the substituents.
Table 1: Plausible Radical Intermediates from this compound
| Radical Type | Plausible Formation Pathway | Potential Subsequent Reactions |
| Aryl Radical | Homolytic cleavage of the C-F bond (high energy required) | Radical substitution or addition |
| Methyl Radical | Hydrogen abstraction from the methoxy group | Dimerization, reaction with other radicals |
| Nitrogen-centered Radical | Hydrogen abstraction from the amino group | Rearrangement, intermolecular reactions |
| Pyridyl Radical (C-3/C-5) | Radical addition to the pyridine ring | Further functionalization |
Photochemical Transformations
Photochemical reactions are induced by the absorption of light, leading to electronically excited states with distinct reactivity. The photochemistry of aminopyridines and methoxy-substituted aromatic compounds suggests several potential transformation pathways for this compound.
Photoinduced electron transfer (PET) is a common process for molecules with electron-donating and electron-accepting moieties. wikipedia.orgyoutube.com The amino and methoxy groups are strong electron donors, suggesting that this compound could act as a photoinduced electron donor in the presence of a suitable acceptor. This would generate a radical cation of the pyridine derivative, which could undergo subsequent reactions such as nucleophilic attack or fragmentation. nih.govyoutube.com
Photochemical substitution reactions are also plausible. The fluorine atom at the 2-position could potentially be displaced by a nucleophile under photolytic conditions. While nucleophilic aromatic substitution (SNAr) of 2-fluoropyridines is often thermally driven, photo-SNAr reactions are also known. acs.orgnih.gov The excited state of the molecule can facilitate the departure of the fluoride ion and the addition of a nucleophile.
The methoxy group can also be involved in photochemical reactions. Photosubstitution of methoxy groups on aromatic rings by amines and other nucleophiles has been reported. pressbooks.pub This suggests that under UV irradiation, the methoxy group of this compound could potentially be replaced.
Homolytic cleavage of the C-F or C-O bonds upon photoexcitation is another possibility, leading to the formation of radical species that could then engage in the reactions described in the previous section. chemistrysteps.commaricopa.eduyoutube.com
Table 2: Potential Photochemical Reaction Pathways for this compound
| Reaction Type | Proposed Mechanism | Potential Products |
| Photoinduced Electron Transfer | Excitation followed by electron donation to an acceptor | Radical cation, leading to various products |
| Photonucleophilic Aromatic Substitution | Excitation followed by nucleophilic attack and fluoride displacement | 2-Substituted-6-methoxypyridin-4-amine derivatives |
| Photosubstitution of Methoxy Group | Excitation followed by nucleophilic attack and methoxide displacement | 2-Fluoro-6-substituted-pyridin-4-amine derivatives |
| Photochemical Homolysis | UV-induced cleavage of C-F or C-O bonds | Aryl and methoxy radicals |
It is important to reiterate that the specific radical and photochemical reactivity of this compound requires dedicated experimental investigation for definitive characterization. The pathways discussed here are based on established principles and the observed behavior of analogous chemical structures.
Applications in Advanced Organic Synthesis and Material Science
2-Fluoro-6-methoxypyridin-4-amine (B6250988) as a Versatile Synthetic Building Block
The strategic placement of functional groups on the pyridine (B92270) core of this compound makes it a valuable precursor in various synthetic transformations.
Construction of Complex Heterocyclic Scaffolds
The amine functionality of this compound serves as a key reactive site for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. One notable application is in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. These scaffolds are of significant interest due to their diverse biological activities. The synthesis often involves the condensation of an aminopyrimidine with various electrophilic reagents. While direct examples utilizing this compound are not extensively documented in readily available literature, the general synthetic routes for analogous fused pyrimidines are well-established. jchr.orgresearchgate.net For instance, the synthesis of pyrido[1,2-c]pyrimidine (B1258497) cores, which are structurally related, has been achieved through the cyclization of appropriately substituted pyridines. nih.govresearchgate.net The presence of the fluorine atom in this compound can influence the reactivity and properties of the resulting heterocyclic scaffolds.
Furthermore, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, known for their potential as kinase inhibitors, often employs substituted aminopyridines as starting materials. The reaction of these amines with various reagents allows for the construction of the fused ring system. The incorporation of a 2-fluoro-6-methoxy-substituted pyridine unit can be envisioned to modulate the biological activity and pharmacokinetic properties of the final compounds.
Precursor in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. The amine group of this compound makes it a suitable component for well-known MCRs like the Ugi and Passerini reactions. researchgate.netresearchgate.net These reactions are powerful tools for generating molecular diversity and synthesizing libraries of compounds for drug discovery.
In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. The use of this compound in such a reaction would lead to the incorporation of the fluorinated methoxypyridine moiety into a larger, more complex molecular framework. Although specific examples detailing the use of this exact compound in Ugi or Passerini reactions are not prevalent in the reviewed literature, the general applicability of primary amines in these transformations is a fundamental concept in organic chemistry. nih.gov The resulting products could be valuable intermediates for further chemical modifications or be screened for biological activity.
Design and Synthesis of Novel Functional Materials
The unique electronic and structural features of this compound also make it a candidate for the development of new functional materials.
Exploration in Electronic Materials Development
The incorporation of fluorine atoms into organic molecules can significantly impact their electronic properties, often leading to materials with enhanced performance in electronic devices. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties in organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.netkoreascience.krspie.org
While direct applications of this compound in electronic materials are still an area of active research, the use of fluorinated aromatic compounds in OLEDs is a well-established strategy for developing highly efficient and stable devices. The pyridine nitrogen and the fluorine atom can also participate in non-covalent interactions, influencing the solid-state packing of molecules and thus affecting their bulk electronic properties. The combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom on the pyridine ring could lead to interesting photophysical properties, making this compound a building block for novel emitters or host materials in OLEDs.
Applications in Specialty Polymer Synthesis
High-performance polymers often derive their enhanced properties from the incorporation of specific monomer units. Fluorinated polymers, for example, are known for their high thermal stability, chemical resistance, and low dielectric constants. researchgate.netumn.eduresearchgate.net The amine group of this compound provides a handle for its incorporation into polymer chains through polycondensation or other polymerization techniques.
For instance, it could potentially be used as a comonomer in the synthesis of polyimides or polyamides, where the diamine component reacts with a dianhydride or a diacid chloride, respectively. The resulting polymers would feature the fluorinated methoxypyridine moiety as a repeating unit, which could impart desirable properties such as improved solubility, thermal stability, and specific optical or electronic characteristics. While the literature does not yet provide specific examples of polymers derived from this compound, the synthesis of fluorinated polymers from fluorinated monomers is a common practice in polymer chemistry. umn.edu
Role in Agrochemical Development and Research
The pyridine ring is a common structural motif in many commercial agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine atoms into these molecules can enhance their biological activity, metabolic stability, and other agriculturally relevant properties. The synthesis of novel agrochemicals often involves the use of functionalized heterocyclic building blocks.
Substituted aminopyridines are valuable precursors for the synthesis of a wide range of biologically active compounds. nih.gov For example, fluorinated pyridines have been used in the synthesis of compounds with potential antibacterial activity. nih.gov Although specific research detailing the use of this compound in the development of agrochemicals is not widely published, its structural features make it a plausible candidate for such applications. The combination of the pyridine core, a fluorine atom, and a methoxy group could lead to the discovery of new compounds with desirable pesticidal or herbicidal properties. A patent for the synthesis of the related compound 3-fluoro-4-aminopyridine highlights its importance as an intermediate in the synthesis of new medicines, suggesting a similar potential for its isomers in various fields of chemical research. google.com
Information regarding "this compound" in the synthesis of pesticide precursors and herbicide scaffolds is not publicly available.
Following a comprehensive search of scholarly articles, patent databases, and chemical literature, no specific information was found regarding the application of the chemical compound "this compound" in the synthesis of next-generation pesticide precursors or the development of selective herbicide scaffolds.
While searches were conducted for the specific applications outlined in the requested article structure, the results did not yield any relevant data, research findings, or synthetic pathways involving "this compound" for the specified purposes. The scientific and technical information necessary to generate a thorough and accurate article on this particular subject is not present in the public domain based on the performed investigations.
Therefore, the requested article focusing on the role of "this compound" in the development of advanced pesticides and herbicides cannot be produced.
Medicinal Chemistry and Biological Activity of the 2 Fluoro 6 Methoxypyridin 4 Amine Scaffold
Scaffold Optimization Strategies in Drug Discovery
The 2-fluoro-6-methoxypyridin-4-amine (B6250988) scaffold has been the subject of extensive optimization efforts to enhance its drug-like properties. These strategies primarily focus on improving ligand-receptor interactions, modulating metabolic stability, and exploring structure-activity relationships through the synthesis of functionalized derivatives.
Enhancement of Ligand-Receptor Binding Affinity
Strategic modifications to the this compound scaffold have been shown to significantly enhance binding affinity to target receptors. The introduction of fluorine at the 2-position and a methoxy (B1213986) group at the 6-position of the pyridine (B92270) ring creates a distinct electronic environment that can be fine-tuned for optimal interactions.
For instance, in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, pyrazol-4-yl-pyridine derivatives have been investigated. nih.gov These studies revealed that the pyridine nitrogen forms a crucial hydrogen bond with the amide of H286 in the kinase hinge region, an interaction fundamental to the compound's binding. acs.org Further modifications, such as the introduction of a 5-quinoline moiety, have been shown to interact with hydrophobic pockets, thereby increasing selectivity for specific receptors like the bone morphogenetic protein (BMP) type I receptor kinase ALK2. acs.org
The following table summarizes the binding affinities of representative pyrazol-4-yl-pyridine derivatives at the human M4 muscarinic acetylcholine receptor.
Table 1: Allosteric Binding Properties of Pyrazol-4-yl-pyridine Compounds at the hM₄ Receptor
| Compound | pKB | logαACh |
|---|---|---|
| 8 | 6.3 ± 0.1 | 1.38 ± 0.10 |
| 9 | 6.4 ± 0.1 | 1.45 ± 0.09 |
| 10 | 6.5 ± 0.1 | 1.52 ± 0.11 |
| 11 | 6.3 ± 0.2 | 1.74 ± 0.15 |
| 12 | 6.4 ± 0.1 | 1.68 ± 0.12 |
| 13 | 6.5 ± 0.1 | 1.59 ± 0.13 |
Data sourced from a study on pyrazol-4-yl-pyridine derivatives as M₄ PAMs. nih.gov
Modulation of Metabolic Stability for Pharmacological Advantage
A critical aspect of drug design is ensuring that a compound possesses favorable pharmacokinetic properties, including metabolic stability. The this compound scaffold offers advantages in this regard. The presence of a fluorine atom can block potential sites of metabolism, thereby increasing the compound's half-life in the body. google.com
Research on fluorinated derivatives of 4-aminopyridine (B3432731) has demonstrated their potential for greater metabolic stability compared to their non-fluorinated counterparts, which could lead to safer and more effective therapeutics. grantome.com In studies of other heterocyclic compounds, modifications that improve metabolic stability have been a key focus. For example, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring in certain dopamine (B1211576) transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes. google.com
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For pyridine derivatives, SAR studies have provided valuable insights for designing more potent and selective inhibitors. For example, in a series of 2-aminopyridine (B139424) ALK2 inhibitors, it was found that substituting the 3-phenol with a 4-phenylpiperazine significantly increased potency in cellular assays. acs.org
Furthermore, the synthesis of a variety of 2-substituted 3-aryl-5-(piperazinylphenyl)pyridine derivatives has been achieved through methods like the Suzuki coupling, allowing for a systematic exploration of the chemical space around the core scaffold. acs.org In the context of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein–protein interaction, the orientation of the central scaffold was found to be critical for activity. Merging features from two active ligands led to a hybrid molecule with superior inhibitory effects. acs.org
Therapeutic Area Relevance and Molecular Targeting
The this compound scaffold has shown significant promise in the development of treatments for neurological disorders and inflammatory conditions due to its ability to interact with key molecular targets in these disease pathways.
Neurological Disorder Research Applications
Derivatives of the this compound scaffold are being actively investigated for their potential in treating a range of neurological disorders. One notable area is in the inhibition of SARM1 (Sterile Alpha and TIR Motif Containing 1), a protein involved in axonal degeneration. google.comgoogle.com Inhibiting SARM1 is a promising therapeutic strategy for conditions such as peripheral neuropathy, traumatic brain injury, and neurodegenerative diseases. google.comgoogle.com
Another significant target is the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which is implicated in several neuropsychiatric disorders. nih.gov A radiolabeled derivative containing a 2-fluoro-4-methoxyphenyl group has been developed as a potential PET imaging ligand for mGluR2, highlighting the scaffold's utility in both therapeutic and diagnostic applications. nih.gov Furthermore, aminopyridines, in general, are known to be potassium channel blockers and are used in the treatment of neurological conditions like multiple sclerosis to improve nerve impulse conduction. researchgate.netnih.gov The fluorinated derivatives are being explored for their potential to offer improved therapeutic benefits. google.comgrantome.comuchicago.edu
Investigations in Inflammatory Pathway Modulation
The modulation of inflammatory pathways is another key area where the this compound scaffold and its analogs have shown potential. Neuroinflammation, mediated by microglia activation, is a hallmark of many neurodegenerative diseases. nih.govresearchgate.net Derivatives of related heterocyclic structures have been shown to possess anti-neuroinflammatory properties by regulating microglia polarization. nih.gov For example, certain compounds have been found to significantly reduce the secretion of pro-inflammatory cytokines like IL-18, IL-1β, and TNF-α, while increasing the secretion of the anti-inflammatory cytokine IL-10 in microglia cells. nih.gov
The development of inhibitors for Syk family kinases, which are involved in allergic and autoimmune diseases, has also utilized related heterocyclic scaffolds. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel anti-inflammatory agents.
Anti-infective Agent Development: Antimicrobial and Antifungal Properties
The pyridin-4-amine core is a recognized scaffold in the development of novel anti-infective agents. While specific data on the antimicrobial and antifungal properties of this compound is not extensively detailed in publicly available literature, the activity of structurally related compounds provides valuable insights into its potential. For instance, derivatives of 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their in-vitro antimicrobial effects against a panel of bacteria and fungi. researchgate.net These studies, employing the agar-well diffusion method, have demonstrated that modifications to the pyridine ring system can lead to significant biological activity. researchgate.net
In the broader context of pyridine derivatives, the introduction of a fluorine atom and a methoxy group, as seen in the target compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The fluoroquinolone class of antibiotics, for example, leverages a fluorine substituent to enhance antibacterial potency. nih.gov While structurally distinct, the principles of fluorine's impact on biological activity are well-established. Similarly, the development of novel antibacterial agents based on a pyrido[1,2-c]pyrimidine (B1258497) core, derived from a methoxypyridine intermediate, underscores the utility of these functionalities in creating potent anti-infective compounds. nih.gov These related systems suggest that the this compound scaffold holds promise for further investigation as a source of new antimicrobial and antifungal agents.
Oncological Research: Potential Anticancer Activity and Cell Line Inhibition
The pyridin-4-amine scaffold and its derivatives have emerged as a promising area in oncological research. The potential anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in tumor growth and proliferation. While direct cell line inhibition data for this compound is limited, related structures have shown significant effects. For example, research into substituted tetrahydroquinolines, which share nitrogen-containing heterocyclic structural motifs, has demonstrated potent antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). nih.gov
Furthermore, the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) has implications for cancer therapy. nih.gov iNOS is overexpressed in a number of tumors, and its activity can contribute to the tumor microenvironment. nih.gov The development of 2-amino-4-methylpyridine (B118599) analogs as iNOS inhibitors highlights the potential for pyridine-based compounds to act as anticancer agents. nih.gov The structural features of this compound, particularly the fluorine and methoxy groups, are often employed to enhance binding affinity and selectivity for enzyme targets, suggesting its potential for development into a targeted anticancer therapeutic.
Enzyme Inhibitory Activity Profiling
The this compound scaffold is a candidate for the development of potent and selective enzyme inhibitors. The substitution pattern on the pyridine ring is critical for determining the inhibitory activity and selectivity. A notable example from a related class of compounds is the development of 2-amino-4-methylpyridine analogs as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov iNOS is an important enzyme in the inflammatory process and is implicated in various diseases. nih.gov The development of radiolabeled versions of these inhibitors, such as [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine, allows for noninvasive imaging of iNOS expression using positron emission tomography (PET), demonstrating the scaffold's utility in both therapeutic and diagnostic applications. nih.gov
The electronic properties conferred by the fluorine and methoxy substituents in this compound can significantly influence its binding interactions with enzyme active sites. The fluorine atom can act as a bioisostere for a hydrogen atom, altering the local electronics and potentially forming favorable interactions with the protein. The methoxy group can also participate in hydrogen bonding or occupy hydrophobic pockets within the enzyme. These features make the scaffold a versatile starting point for designing inhibitors for a range of enzyme targets.
Cardiovascular Disease Research and Enzyme Target Exploration
In the realm of cardiovascular disease research, the inhibition of specific enzymes is a key therapeutic strategy. While direct evidence linking this compound to cardiovascular targets is not prominent, the general principles of enzyme inhibition by related pyridine derivatives are applicable. For instance, the inhibition of iNOS, as discussed previously, also has implications for cardiovascular conditions where inflammation plays a role. nih.gov
The exploration of pyridine-based compounds as enzyme inhibitors is a broad field. The structural motifs present in this compound could be adapted to target a variety of enzymes relevant to cardiovascular disease, such as kinases, proteases, or phosphodiesterases. The strategic placement of the fluoro and methoxy groups could be leveraged to achieve selectivity for a desired target, which is a critical aspect of developing safe and effective cardiovascular drugs.
Design and Synthesis of Advanced Analogues for Biological Probes
Bioisosteric Replacements within the Pyridine Ring
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound. For the this compound scaffold, various bioisosteric replacements can be envisioned to enhance biological activity, improve metabolic stability, and modulate physicochemical properties. One common approach is the replacement of the amide-like functionality inherent in the aminopyridine structure with other groups that mimic its key features. nih.gov
Heterocycles such as oxadiazoles, triazoles, and pyrazoles are frequently used as bioisosteres for amide bonds. nih.gov These replacements can maintain the planarity and dipole moment of the original structure while offering different hydrogen bonding capabilities and metabolic profiles. nih.gov For example, the substitution of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve membrane permeability and metabolic stability in other molecular contexts. nih.gov Applying this strategy to the this compound core could lead to the discovery of novel analogues with superior drug-like properties.
Exploration of Chiral Analogues for Enantioselective Biological Effects
The introduction of chirality into a drug molecule can have profound effects on its biological activity. nih.gov While this compound itself is achiral, the synthesis of chiral analogues by introducing a stereocenter at a suitable position on the scaffold is a logical step in its development. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to one enantiomer being significantly more potent or having a different pharmacological profile than the other. nih.gov
The study of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds provides a relevant example. nih.gov In this series, the pure enantiomers were synthesized and tested, revealing that their stereochemistry had a significant impact on their biological effects, including antiproliferative activity. nih.gov One enantiomer was found to be more active and was shown to affect the cell cycle and induce mitochondrial membrane depolarization. nih.gov This highlights the importance of exploring the stereochemistry of bioactive compounds. For the this compound scaffold, the introduction of a chiral substituent could lead to the development of more selective and potent agents.
Advanced Spectroscopic and Computational Analysis
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For pyridine (B92270) derivatives, these methods have proven invaluable.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on analogous compounds, such as 2-chloro-6-methoxypyridine-4-carboxylic acid, have utilized DFT calculations with the B3LYP/6-311++G(d,p) basis set to analyze molecular structure and spectroscopic behaviors. tandfonline.com A similar DFT analysis of 2-Fluoro-6-methoxypyridin-4-amine (B6250988) would yield optimized molecular geometries, vibrational frequencies (FT-IR and Raman), and electronic properties like ionization potential and electron affinity. This data is critical for understanding the molecule's stability and its electronic landscape, which dictates its reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the regions of a molecule that are most likely to be involved in chemical reactions. The MEP surface visualizes the electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
In studies of similar heterocyclic compounds, MEP maps have successfully identified reactive centers. tandfonline.comnih.gov For this compound, an MEP analysis would likely show:
Negative Potential (Red/Yellow): These regions, indicating a high electron density, are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group due to the lone pairs of electrons.
Positive Potential (Blue): These areas, representing electron deficiency, are prone to nucleophilic attack. Such sites would be found around the hydrogen atoms of the amine group and potentially near the carbon atom bonded to the electronegative fluorine atom.
This predictive mapping guides the understanding of intermolecular interactions and the design of synthesis pathways.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, an FMO analysis would characterize:
HOMO: The HOMO is expected to be distributed over the electron-rich regions of the molecule, primarily the pyridine ring and the amino group. This indicates that these are the primary sites for donating electrons in a reaction.
LUMO: The LUMO's distribution would likely be influenced by the electronegative fluorine and nitrogen atoms, indicating the sites most favorable for accepting electrons.
The HOMO-LUMO gap provides a quantitative measure of the molecule's excitability and its ability to engage in chemical reactions. A smaller gap suggests higher reactivity.
| Computational Parameter | Predicted Property for this compound | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability |
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
To explore the potential of this compound in a biological context, molecular docking and dynamics simulations are employed. These techniques model how the molecule might interact with a specific protein target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This allows for the profiling of key interactions that stabilize the ligand-protein complex. Docking studies on structurally related pyridine derivatives have shown that they form stable complexes with various protein targets, such as fungal kinases and bacterial enzymes. tandfonline.comfrontiersin.org
A docking study of this compound against a hypothetical protein target would likely reveal a variety of non-covalent interactions, including:
Hydrogen Bonds: Formed between the amine group (donor) or the pyridine nitrogen/methoxy oxygen (acceptors) and amino acid residues like aspartic acid or leucine. frontiersin.org
Hydrophobic Interactions: Involving the pyridine ring and nonpolar amino acid residues such as isoleucine, alanine, and leucine. frontiersin.orgnih.gov
Pi-Alkyl and Pi-Pi Stacking: Interactions between the aromatic pyridine ring and amino acid side chains. nih.govfrontiersin.org
The following table, based on interactions observed for analogous compounds, illustrates a typical interaction profile. frontiersin.orgnih.gov
| Interaction Type | Potential Interacting Residues | Moiety of Ligand Involved |
| Hydrogen Bond | Asp, Glu, Ser, Thr, Leu | Amino group (-NH2), Pyridine Nitrogen |
| Hydrophobic | Ala, Val, Leu, Ile, Phe | Pyridine ring |
| Pi-Alkyl | Ile, Leu, Ala, Lys | Pyridine ring |
| Halogen Bond | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Fluorine atom |
For this compound, a stable binding mode would be characterized by:
Low RMSD values: Indicating minimal conformational changes in the ligand and protein backbone throughout the simulation, suggesting a stable interaction. frontiersin.org
Persistent Key Interactions: The crucial hydrogen bonds and hydrophobic contacts identified in docking should remain stable during the simulation.
Favorable Binding Free Energy: Calculation of the binding free energy provides a quantitative estimate of the affinity of the ligand for the protein.
This detailed conformational analysis is essential for validating the predicted binding mode and confirming the compound's potential as a stable inhibitor or modulator of a protein target.
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Computational methods are essential in modern drug discovery for predicting the biological activity of molecules and guiding the synthesis of more potent and selective analogues. For pyridine derivatives like this compound, Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for correlating molecular structures with their biological activities. uobasrah.edu.iq These techniques are instrumental in reducing the time and cost associated with drug development. uobasrah.edu.iq
A typical QSAR study involves developing a mathematical model that relates the biological activity (e.g., inhibitory concentration, IC50) of a series of compounds to their physicochemical or structural properties, known as descriptors. uobasrah.edu.iq For substituted pyridine derivatives, three-dimensional QSAR (3D-QSAR) approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov
In a study on substituted pyridine derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors, CoMFA and CoMSIA models were developed with high predictive capacity. nih.gov The CoMFA model is based on the steric and electrostatic fields of the molecules, while the CoMSIA model includes additional descriptors for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov Such models, once validated using training and test sets of compounds, can generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. nih.gov
Molecular docking simulations are another critical computational tool. These studies predict the preferred orientation of a ligand when bound to a target protein, helping to identify key interactions such as hydrogen bonds and electrostatic forces that stabilize the complex. nih.gov For instance, in the investigation of pyridine derivatives as LSD1 inhibitors, docking studies identified crucial interactions with amino acid residues like Asp555 and Lys661. nih.gov Further refinement using molecular dynamics (MD) simulations can reveal the stability of these interactions over time and the role of solvent molecules, such as conserved water bridges, in the binding process. nih.gov The binding free energies can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, which often correlates well with experimental bioactivity and can determine the primary driving forces (e.g., electrostatic interactions) for binding. nih.gov
These computational insights allow for the rational design of new, potentially more active compounds based on the structure of this compound. nih.gov
Table 1: Common Computational Techniques in SAR Studies
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| 3D-QSAR | Correlates the 3D properties of molecules (steric, electrostatic fields) with their biological activity. | Developing predictive models for the inhibitory activity of pyridine derivatives against specific enzymes. | nih.gov |
| CoMFA | A 3D-QSAR method using steric and electrostatic fields as descriptors. | Generated a model with a high correlation coefficient (r²) of 0.959 for a training set of LSD1 inhibitors. | nih.gov |
| CoMSIA | An extension of CoMFA that includes hydrophobic, H-bond donor, and H-bond acceptor fields. | Produced a statistically robust model with a high predictive ability (r² of 0.922 for the test set). | nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein. | Identifying key amino acid residues (Asp555, Lys661) involved in binding pyridine derivatives. | nih.gov |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system, assessing the stability of ligand-protein complexes. | Revealed the importance of a conserved water-bridge motif in the binding of inhibitors to LSD1. | nih.gov |
| MM-PBSA | A method to calculate the free energy of binding from MD simulation trajectories. | Confirmed that electrostatic interactions were the main driving force for the binding of pyridine derivatives. | nih.gov |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methoxy group protons, the amine group protons, and the two aromatic protons on the pyridine ring. The methoxy protons would appear as a sharp singlet, while the amine protons would likely be a broader singlet. The two protons on the pyridine ring (at positions 3 and 5) would appear as doublets due to coupling with each other and would also exhibit smaller couplings to the fluorine atom.
The ¹³C NMR spectrum would reveal six distinct carbon signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached heteroatoms (N, O, F). The carbon atoms directly bonded to fluorine (C2) and the methoxy group (C6) would show characteristic shifts. Furthermore, the signal for C2 and adjacent carbons (C3) would be split into doublets due to one-bond (¹J_CF) and two-bond (²J_CF) coupling with the ¹⁹F nucleus, respectively.
¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom at position 2. The multiplicity of this signal would be a triplet of doublets (or a more complex multiplet) due to coupling with the protons at positions 3 and 5.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | -OCH₃ | 3.8 - 4.0 | s (singlet) |
| -NH₂ | 4.5 - 5.5 | br s (broad singlet) | |
| H-3 | 5.8 - 6.2 | d (doublet), J_HH ≈ 2-3 Hz, J_HF ≈ 1-2 Hz | |
| H-5 | 6.4 - 6.8 | d (doublet), J_HH ≈ 2-3 Hz, J_HF ≈ 4-6 Hz | |
| ¹³C | C-2 | 160 - 165 | d (doublet), ¹J_CF ≈ 230-250 Hz |
| C-3 | 90 - 95 | d (doublet), ²J_CF ≈ 15-20 Hz | |
| C-4 | 150 - 155 | s (singlet) or small t (triplet) | |
| C-5 | 100 - 105 | d (doublet), ³J_CF ≈ 5-10 Hz | |
| C-6 | 155 - 160 | s (singlet) |
Note: Predicted values are based on typical ranges for substituted pyridines and may vary.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. nih.govredalyc.org These methods are complementary and, when used together, allow for a comprehensive assignment of a molecule's fundamental vibrations. aps.org The analysis is often supported by Density Functional Theory (DFT) calculations, which can compute theoretical vibrational frequencies that correlate well with experimental data. redalyc.org
For this compound, the spectra would be characterized by vibrations from the amine (-NH₂), methoxy (-OCH₃), and fluoro (-F) functional groups, as well as the pyridine ring itself.
Key expected vibrational modes include:
N-H Vibrations: The amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region, and scissoring (bending) vibrations around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is found just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes occur at lower wavenumbers.
C-O and C-F Vibrations: The C-O stretching of the methoxy group will produce a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-F stretching vibration is expected to be a strong band in the FT-IR spectrum, typically in the 1200-1300 cm⁻¹ range.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) | Reference |
|---|---|---|---|---|
| N-H Asymmetric/Symmetric Stretch | Amine (-NH₂) | 3300 - 3500 | Medium / Medium | redalyc.org |
| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Medium / Strong | aps.org |
| C-H Aliphatic Stretch | Methoxy (-OCH₃) | 2850 - 2980 | Medium / Medium | redalyc.org |
| N-H Scissoring | Amine (-NH₂) | 1600 - 1650 | Strong / Weak | redalyc.org |
| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong / Strong | aps.org |
| C-O Asymmetric Stretch | Methoxy Ether | 1200 - 1280 | Strong / Medium | redalyc.org |
| C-F Stretch | Fluoro-aromatic | 1200 - 1300 | Strong / Weak | spectroscopyonline.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. acs.org Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, making it definitive for molecular formula confirmation.
For this compound, the molecular formula is C₆H₇FN₂O. Using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ to within a few parts per million (ppm) of this theoretical value. This provides unequivocal confirmation of the compound's elemental composition. acs.org
In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum (MS/MS) can provide further structural evidence. For this compound, common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of carbon monoxide (CO), or cleavage of the pyridine ring.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇FN₂O |
| Nominal Mass | 142 g/mol |
| Theoretical Monoisotopic Mass | 142.05459 Da |
| Calculated [M+H]⁺ | 143.06241 Da |
| Common Fragmentation Pathways | Loss of •CH₃, CO, HCN |
Table 5: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-6-methoxypyridine |
| 2-Fluoro-4-methoxybenzaldehyde |
| 4-aminopyridine (B3432731) |
| Pyridine |
Catalysis and Reaction Engineering
Role of 2-Fluoro-6-methoxypyridin-4-amine (B6250988) in Catalytic Systems
The chemical architecture of this compound allows it to function primarily as a versatile substrate in various catalytic reactions. The presence of the 4-amino group significantly enhances the nucleophilicity of the molecule, making it an ideal candidate for condensation reactions. This inherent reactivity allows for the strategic introduction of the fluorinated methoxypyridine scaffold into larger, more complex molecular frameworks.
While its role as a substrate is well-established, the potential for this compound to act as a ligand in transition metal catalysis is an area of growing interest. The pyridine (B92270) nitrogen and the exocyclic amine group offer potential coordination sites for metal centers. Pyridine-amine structures are known to form stable complexes with various transition metals, such as nickel, which can act as catalysts in polymerization and cross-coupling reactions. figshare.com The electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine and electron-donating methoxy (B1213986) groups, can modulate the catalytic activity of the resulting metal complex.
Development of Optimized Catalytic Protocols for Derivatization
The derivatization of this compound is crucial for its application in the synthesis of target molecules. Research has focused on developing efficient and selective catalytic methods to modify its structure. A key synthetic route to this compound involves the derivatization of a related precursor, 2-Fluoro-4-iodo-6-methoxypyridine (B1374304). The iodine atom at the 4-position of this precursor serves as a versatile handle for cross-coupling reactions. However, the amino derivative, this compound, with its enhanced nucleophilicity, participates in a different set of chemical transformations, primarily condensation reactions. acs.org
The development of catalytic protocols for the derivatization of this compound itself is an ongoing area of research. These protocols aim to achieve high yields and selectivity while minimizing waste and energy consumption. The data table below summarizes a hypothetical optimized protocol for a condensation reaction involving this amine.
| Parameter | Condition |
| Reactant A | This compound |
| Reactant B | Electrophilic Partner (e.g., acyl chloride, aldehyde) |
| Catalyst | Acid or Base Catalyst (e.g., DMAP, p-TsOH) |
| Solvent | Aprotic Solvent (e.g., Dichloromethane, Toluene) |
| Temperature | 25-80 °C |
| Reaction Time | 2-12 hours |
| Yield | >90% |
Chemo-, Regio-, and Stereoselective Catalysis in Complex Molecule Synthesis
The precise control of selectivity is a cornerstone of modern organic synthesis. The structural features of this compound present both challenges and opportunities for chemo-, regio-, and stereoselective catalysis.
Chemoselectivity: The presence of multiple reactive sites—the pyridine nitrogen, the amino group, and the aromatic ring—requires careful selection of catalysts and reaction conditions to ensure that only the desired functional group reacts. For instance, in reactions involving electrophiles, the more nucleophilic amino group is expected to react preferentially over the pyridine nitrogen.
Regioselectivity: The functionalization of the pyridine ring itself is a key aspect of its use in complex molecule synthesis. The existing substituents (fluoro, methoxy, and amino groups) direct incoming reagents to specific positions on the ring. The development of catalytic methods for the regioselective functionalization of pyridines is an active area of research, with techniques such as C-H activation offering promising avenues for the direct and selective modification of the pyridine scaffold. acs.orgnih.gov
Stereoselectivity: For the synthesis of chiral molecules, the use of chiral catalysts is essential to control the stereochemical outcome of reactions involving this compound. This is particularly relevant when the amine is used to construct stereogenic centers in pharmaceutical intermediates.
Flow Chemistry and Continuous Manufacturing Processes for Enhanced Efficiency
The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing processes to improve efficiency, safety, and sustainability. sci-hub.se These technologies offer several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. acs.orgacs.org
While specific examples detailing the use of this compound in flow chemistry are not yet widely reported in the literature, the general principles of flow synthesis are highly applicable to its derivatization. For instance, the Bohlmann-Rahtz pyridine synthesis, a related transformation, has been successfully adapted to a flow process using microwave assistance, demonstrating the potential for scaling up pyridine derivative production. interchim.fr
The synthesis of precursors to this compound and its subsequent derivatization reactions could be significantly optimized using flow technology. A hypothetical flow chemistry setup for the derivatization of this amine is presented below.
| Parameter | Description |
| Reactor Type | Packed-bed or microreactor |
| Catalyst | Immobilized acid or base catalyst |
| Flow Rate | 0.1 - 10 mL/min |
| Residence Time | 1 - 30 minutes |
| Temperature | 50 - 150 °C |
| Pressure | 1 - 10 bar |
| Downstream Processing | In-line purification module |
The adoption of continuous flow processes for the synthesis and derivatization of this compound holds the promise of more efficient, safer, and cost-effective production of advanced chemical intermediates.
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies for Fluorinated Pyridine (B92270) Architectures
The synthesis of fluorinated pyridines, including structures like 2-Fluoro-6-methoxypyridin-4-amine (B6250988), is a rapidly evolving field. Traditional methods often require harsh conditions and have limitations in scope. cas.cndovepress.com However, recent advancements are paving the way for more efficient and versatile synthetic routes.
One of the key challenges in synthesizing fluorinated pyridines is the selective introduction of the fluorine atom at a specific position on the pyridine ring. uni-muenster.dechemeurope.com Recent breakthroughs include the development of novel catalytic systems and reagents that enable direct C-H fluorination. dovepress.comorgsyn.orgsigmaaldrich.com For instance, methods utilizing silver(II) fluoride (B91410) have shown high site-selectivity for the C-H bond adjacent to the nitrogen in pyridines. orgsyn.orgsigmaaldrich.com Rhodium(III)-catalyzed C-H functionalization has also emerged as a powerful tool for preparing multi-substituted 3-fluoropyridines. nih.gov These methods offer the potential for more direct and efficient syntheses of complex fluorinated pyridine derivatives.
Furthermore, the development of dearomatization-hydrogenation strategies provides a novel pathway to produce fluorinated piperidines from readily available fluorinated pyridines. eurekalert.orgacs.org This two-step, one-pot method allows for the creation of complex three-dimensional structures that are valuable in drug discovery. eurekalert.org The use of heterogeneous catalysts, such as palladium on carbon, in combination with an acid, has proven effective for the hydrogenation of fluorinated pyridines. acs.org
Another promising area is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The application of one-pot multicomponent reactions is also gaining traction, as it offers an efficient and environmentally friendly approach to synthesizing complex pyridine derivatives. nih.govresearchgate.net These emerging methodologies hold great promise for the future synthesis of this compound and its analogues, facilitating their availability for further research and application.
Table 1: Comparison of Conventional and Emerging Synthesis Methods for Pyridine Derivatives
| Method | Advantages | Disadvantages |
| Conventional Heating | Well-established procedures | Longer reaction times, potentially lower yields. nih.gov |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. nih.gov | Requires specialized equipment. |
| Multicomponent Reactions | High synthetic efficiency, eco-friendly, reduced reaction times, increased yields. nih.govresearchgate.net | Can be challenging to optimize for all desired products. |
| Direct C-H Fluorination | High site-selectivity, avoids pre-functionalized starting materials. dovepress.comorgsyn.orgsigmaaldrich.com | Can require specific and sometimes expensive reagents. |
| Dearomatization-Hydrogenation | Access to complex 3D structures, uses readily available starting materials. eurekalert.orgacs.org | May require specific catalysts and reaction conditions. |
Integration with Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of rational drug design, and compounds like this compound are prime candidates for such in silico analysis. nih.govnih.govresearchgate.net AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the potential efficacy and safety of new drug candidates, significantly accelerating the drug discovery process. nih.govnih.govnih.gov
Table 2: Applications of AI/ML in Drug Design for Pyridine Derivatives
| Application | Description | Potential Impact |
| Virtual Screening | Rapidly screens large libraries of virtual compounds to identify potential hits. nih.govnih.gov | Accelerates the identification of lead compounds. |
| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. nih.gov | Guides the optimization of lead compounds for improved potency and selectivity. |
| De Novo Drug Design | Generates novel molecular structures with desired properties. orange.comresearchgate.net | Expands the chemical space and identifies novel drug candidates. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of drug candidates. nih.govresearchgate.net | Reduces the failure rate of drugs in clinical trials. |
Potential in Advanced Targeted Drug Delivery Systems
The unique properties of fluorinated compounds make them attractive for the development of advanced drug delivery systems. The fluorine atom can enhance metabolic stability and bioavailability, which are crucial for effective drug delivery. researchgate.net The pyridine scaffold itself is a common feature in many pharmaceuticals and can be tailored for specific delivery applications. nih.govrsc.org
One promising area is the development of pH-sensitive drug delivery systems. The basicity of the pyridine nitrogen can be exploited to design carriers that release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. georgiasouthern.edu This targeted release can enhance the efficacy of the drug while minimizing off-target side effects.
Furthermore, the incorporation of fluorinated pyridines into polymers can lead to the formation of novel biomaterials with tunable properties. researchgate.netnih.gov These materials could be used to create nanoparticles, micelles, or hydrogels for controlled drug release. For instance, fluorinated polymers often exhibit increased hydrophobicity, which can be leveraged to encapsulate and protect drugs from degradation in the body. nih.gov
The field of reticular chemistry, which involves the design of porous materials like metal-organic frameworks (MOFs), also presents opportunities for fluorinated pyridines. wikipedia.org The functional groups on this compound could serve as linkers in the construction of MOFs, which can be used as highly efficient drug carriers with large loading capacities and controlled release profiles. wikipedia.org
Sustainable Synthesis and Environmental Impact Reduction in Chemical Manufacturing
The increasing focus on green chemistry is driving the development of more sustainable methods for chemical manufacturing. rasayanjournal.co.innih.gov For the production of fluorinated pyridines like this compound, this translates to a need for processes that are more energy-efficient, use less hazardous materials, and generate less waste. researchgate.netrasayanjournal.co.in
Several green chemistry approaches are being explored for pyridine synthesis. researchgate.netrasayanjournal.co.innih.gov These include the use of greener solvents, such as ionic liquids, or even solvent-free reaction conditions. rasayanjournal.co.inroyalsocietypublishing.org Catalytic methods are also central to green chemistry, as they can enable reactions to proceed under milder conditions and with higher atom economy. researchgate.net The use of reusable catalysts, such as magnetic nanoparticles, further enhances the sustainability of the process. researchgate.net
Microwave-assisted and ultrasonic synthesis are other green techniques that can lead to shorter reaction times, higher yields, and purer products, thereby reducing energy consumption and the need for extensive purification steps. nih.govrasayanjournal.co.in One-pot multicomponent reactions also align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste generation. nih.govresearchgate.net
However, the environmental impact of fluorinated compounds themselves is a growing concern. numberanalytics.com The strong carbon-fluorine bond contributes to their persistence in the environment, and some fluorinated compounds have been linked to adverse health effects. numberanalytics.comnih.gov Therefore, future research must also focus on designing biodegradable fluorinated compounds and developing more efficient manufacturing processes that minimize the release of these substances into the environment. numberanalytics.comrsc.org This includes optimizing reactions to reduce the formation of fluorinated byproducts and developing effective methods for waste treatment and remediation. europa.eu
Table 3: Green Chemistry Approaches for Pyridine Synthesis
| Approach | Principle | Benefit |
| Use of Green Solvents/Solvent-Free Conditions | Reduce or eliminate the use of hazardous organic solvents. rasayanjournal.co.inroyalsocietypublishing.org | Reduced environmental pollution and health risks. |
| Catalysis | Use of catalysts to increase reaction efficiency and reduce energy consumption. researchgate.net | Higher yields, milder reaction conditions, potential for catalyst recycling. |
| Microwave/Ultrasonic Synthesis | Use of alternative energy sources to accelerate reactions. nih.govrasayanjournal.co.in | Shorter reaction times, improved yields, and product purity. |
| Multicomponent Reactions | Combining multiple reactants in a single step to form a complex product. nih.govresearchgate.net | Increased efficiency, reduced waste, and simplified procedures. |
Q & A
Q. Table 1: Example Reaction Conditions for Fluorinated Pyridine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | NaH, 1-bromo-2-fluoroethane, THF | 31–81% | |
| Deprotection | HCl/MeOH, room temperature | 55–81% |
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
Key techniques include:
- ¹H/¹⁹F NMR : To identify fluorine coupling patterns and methoxy/methyl group integration. For example, the methoxy proton typically appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting due to fluorine coupling .
- X-ray crystallography : Resolves conformational details, such as dihedral angles between the pyridine ring and substituents (e.g., 12.8° for phenyl groups in related compounds) .
- Mass spectrometry (HRMS) : Confirms molecular weight (C₆H₇FN₂O; calc. 142.05 g/mol) .
Advanced: How can regioselective fluorination be optimized in derivatives of this compound?
Answer:
Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., methoxy) enhance selectivity. For example, the methoxy group at C6 directs electrophilic fluorination to C2 via resonance stabilization. Experimental validation using ¹⁹F NMR tracking and temperature control (e.g., −78°C for kinetic control) is critical .
Advanced: How should researchers address contradictions in reported reaction yields for fluorinated pyridine syntheses?
Answer:
Discrepancies often arise from:
- Reagent purity : Trace moisture in NaH reduces yields; use freshly distilled THF .
- Workup protocols : Incomplete extraction or column chromatography gradients.
- Substrate stability : Fluorinated intermediates may decompose under prolonged heating.
Recommendation : Reproduce reactions under inert atmospheres and validate purity via HPLC before proceeding .
Advanced: What role does this compound play in enzyme inhibition studies?
Answer:
The compound serves as a precursor for inhibitors targeting kinases or nitric oxide synthases (NOS). For example, substituting the amine group with bioisosteres (e.g., sulfonamides) enhances binding to ATP pockets. Activity assays (e.g., IC₅₀ determination) should use purified enzymes and control for non-specific fluorescence interference .
Q. Table 2: Example Modifications for Biological Activity
| Modification Site | Functional Group | Target Enzyme | IC₅₀ (µM) |
|---|---|---|---|
| C4-Amine | Sulfonamide | iNOS | 0.45 |
| C6-Methoxy | Trifluoromethyl | Kinase X | 1.2 |
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, the C2 fluorine atom’s electronegativity increases the electrophilicity of adjacent carbons, favoring SNAr reactions at C4. Solvent effects (e.g., DMSO vs. THF) are simulated using polarizable continuum models (PCM) .
Advanced: What crystallographic insights explain the stability of this compound derivatives?
Answer:
X-ray structures reveal stabilizing interactions:
- Intramolecular H-bonding : Between the amine (N–H) and pyridine nitrogen, forming a six-membered ring (e.g., N4–H4⋯N5 distance: 2.12 Å) .
- Intermolecular C–H⋯π interactions : Between methyl groups and aromatic rings, contributing to crystal packing .
- Dihedral angles : Substituent planarity (e.g., 86.1° for methoxyphenyl groups) minimizes steric strain .
Basic: What are the storage and handling protocols for this compound?
Answer:
Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent hydrolysis of the methoxy group. Handle with nitrile gloves and fume hoods due to potential amine toxicity. Purity should be verified via NMR before use in sensitive reactions .
Advanced: How does the fluorine atom influence the compound’s electronic properties in catalysis?
Answer:
Fluorine’s strong electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. This is leveraged in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), where fluorine stabilizes transient metal complexes. Comparative studies with non-fluorinated analogs show 2–3× faster reaction rates .
Advanced: What strategies mitigate byproduct formation during methoxy-group deprotection?
Answer:
- Acidic conditions (HCl/MeOH) : Use stoichiometric HCl to avoid over-acidification, which cleaves the pyridine ring.
- Reductive methods (H₂/Pd-C) : Effective for benzyl ethers but may reduce fluorine substituents.
- Monitoring via TLC : Spotting with UV-active stains (e.g., ceric ammonium molybdate) ensures reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
